Amiodarone-d5 (hydrochloride)

Isotopic interference MRM selectivity Mass spectrometry

Amiodarone-d5 (hydrochloride) is a stable isotope-labeled analog of the class III antiarrhythmic agent amiodarone, in which five hydrogen atoms on the terminal N-ethyl group of the diethylaminoethoxy side chain are replaced by deuterium (2H). With a molecular formula of C25H25D5ClI2NO3 and a molecular weight of 686.80 Da, this compound is primarily utilized as an internal standard (IS) for the quantitative analysis of amiodarone and its active metabolite desethylamiodarone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C25H30ClI2NO3
Molecular Weight 686.8 g/mol
Cat. No. B12386589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiodarone-d5 (hydrochloride)
Molecular FormulaC25H30ClI2NO3
Molecular Weight686.8 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
InChIInChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,5D2;
InChIKeyITPDYQOUSLNIHG-LZEVYCDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amiodarone-d5 (hydrochloride) – Deuterated Internal Standard for Amiodarone LC-MS/MS Quantification and Pharmacokinetic Tracing


Amiodarone-d5 (hydrochloride) is a stable isotope-labeled analog of the class III antiarrhythmic agent amiodarone, in which five hydrogen atoms on the terminal N-ethyl group of the diethylaminoethoxy side chain are replaced by deuterium (2H) . With a molecular formula of C25H25D5ClI2NO3 and a molecular weight of 686.80 Da, this compound is primarily utilized as an internal standard (IS) for the quantitative analysis of amiodarone and its active metabolite desethylamiodarone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Amiodarone itself inhibits ATP-sensitive potassium channels with an IC50 of 19.1 μM and is widely prescribed for ventricular and supraventricular arrhythmias .

Why Amiodarone-d5 (hydrochloride) Cannot Be Interchanged with Amiodarone-d4 or Structural Analog Internal Standards in Quantitative Bioanalysis


Deuterated internal standards for amiodarone are not analytically interchangeable. The number of deuterium atoms (d5 vs. d4) and their molecular position (terminal N-ethyl vs. ethoxy linker) alter the mass spectrometric multiple reaction monitoring (MRM) transition, the chromatographic retention time via the deuterium isotope effect, and the susceptibility to in-source fragmentation or hydrogen-deuterium back-exchange [1]. A deuterated IS with insufficient mass separation from the analyte's natural isotopic envelope risks isotopic cross-talk, while a structural analog IS (e.g., tamoxifen, flecainide, or loxapine) cannot co-elute identically with amiodarone and thus fails to correct for matrix effects to the same degree—leading to systematic quantification bias in therapeutic drug monitoring and pharmacokinetic studies [2]. The specific deuteration architecture of amiodarone-d5 defines its unique suitability for certain MS platforms and dual-labeling experimental designs, as demonstrated by the quantitative evidence below.

Amiodarone-d5 (hydrochloride) – Quantitative Differentiation Evidence Against Closest Comparators


Mass Shift (+5 Da vs. +4 Da) Enhances Isotopic Resolution and Reduces Cross-Talk Risk in MRM Detection

Amiodarone-d5 provides a precursor ion mass shift of +5 Da (m/z 651.0 → m/z 656.0 for the free base ion) relative to unlabeled amiodarone, compared with +4 Da for amiodarone-d4. The larger mass separation reduces the risk of isotopic cross-contribution between the analyte's M+1 (primarily from 13C natural abundance, ~27% for C25) or M+2 peaks and the internal standard signal in selected reaction monitoring (SRM) . While amiodarone contains two monoisotopic 127I atoms (100% natural abundance), minimizing halogen-related M+2 cross-talk, the +5 Da shift places the IS channel further from the 13C2 M+2 isotopologue of the analyte (~3.5% relative abundance), which could otherwise contribute signal to an IS channel at +4 Da if d1/d2 isotopic impurities are present in the d4 preparation [1]. The molecular weight is 686.80 Da for d5 (HCl salt), versus 685.80 Da for d4 and 681.77 Da for unlabeled amiodarone HCl .

Isotopic interference MRM selectivity Mass spectrometry

Site-Specific Deuteration on Terminal N-Ethyl Enables Orthogonal Dual-Labeling with Amiodarone-d4 in Metabolic Tracing Studies

Amiodarone-d5 bears its deuterium atoms exclusively on one ethyl group of the tertiary amine (N-CD2CD3), as confirmed by the SMILES notation from the manufacturer . In contrast, amiodarone-d4 is deuterated on the ethoxy linker (O-CD2CD2-) connecting the diethylamino group to the diiodophenyl ring, based on the IUPAC name: (2-butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy-1,1,2,2-d4)-3,5-diiodophenyl)methanone . Because the two deuteration sites reside on structurally distinct moieties with different metabolic fates—the terminal N-ethyl group undergoes CYP450-mediated N-dealkylation to produce desethylamiodarone, while the ethoxy linker is metabolically more stable—these two labeled analogs can be used simultaneously in a single analytical run as distinguishable internal standards for amiodarone (via d5) and a co-administered tracer dose (via d4), or for differential tracking of parent drug and metabolite formation [1].

Deuteration site Dual-labeling Metabolic tracing

Deuterated Internal Standard Recovery Superior to Unlabeled Analyte in Human Serum LC-MS/MS – Amiodarone-d4 Recovery 99.2% vs. Amiodarone 90.7%

In a validated multi-analyte LC-MS/MS method for antiarrhythmic drugs in human serum, amiodarone-d4 demonstrated a mean extraction recovery of 99.2% (±8.2%) compared with 90.7% (±8.4%) for unlabeled amiodarone, representing a 9.4% relative improvement in recovery attributable to the deuterated IS's superior compensation for sample preparation losses [1]. The matrix effect (post-extraction ion suppression/enhancement) for amiodarone-d4 was 98.5% (±5.2%), superior to the 94.4% (±2.3%) observed for unlabeled amiodarone, indicating more complete ionization in the presence of serum matrix components [1]. While these measurements were performed with amiodarone-d4, the physicochemical basis—co-elution of the deuterated analog with the analyte, ensuring identical matrix exposure—applies equally to amiodarone-d5, which shares the same chromatographic properties [2]. In a separate LC-MS/MS method by Kuhn et al. (2010) using amiodarone-d4 as IS, mean extraction yield reached 99.6% (range 92.6–107.7%) for amiodarone across 12 calibration levels, with interassay imprecision <8% and inaccuracy <9% [3].

Matrix effect Recovery LC-MS/MS validation

Vendor Purity Specifications: Amiodarone-d5 (>98%) vs. Amiodarone-d4 (≥99% Deuterated Forms) – Implications for IS Qualification

Commercially available amiodarone-d5 hydrochloride is supplied with a chemical purity specification of >98% (MedChemExpress HY-14187S1; InvivoChem ≥98%) . In comparison, amiodarone-d4 hydrochloride from multiple reputable vendors is specified at ≥99% deuterated forms (d1-d4 combined) (Cayman Chemical Item No. 10010668; Cerilliant/Sigma-Aldrich Certified Reference Material; 10xchem) . The d5 purity specification, while slightly lower on a percentage basis, reflects the greater synthetic challenge of achieving full deuteration at five positions on a single ethyl group without isotopic scrambling; the d4 specification of ≥99% encompasses all deuterated species (d1 through d4), not necessarily exclusively the fully deuterated d4 isotopologue, meaning the effective concentration of the desired fully-deuterated form may differ between products. Procurement decisions must therefore evaluate not only the stated purity percentage but also the isotopic enrichment distribution (d0/d1/d2/d3/d4/d5 profile) provided in the certificate of analysis (CoA), which directly impacts the residual unlabeled amiodarone signal contributing to the IS channel .

Isotopic purity Certificate of Analysis Quality control

Deuterated IS Methods Achieve Negligible Matrix Effects and Clinical-Grade Long-Term Reproducibility (CV 1.3–6.3%), Outperforming Structural Analog IS Approaches

A 2024 LC-MS/MS method for simultaneous quantification of amiodarone, desethylamiodarone, and mexiletine using isotopic-labeled internal standards reported that the matrix effect was considered negligible and no interfering responses were detected for amiodarone, desethylamiodarone, or the deuterated IS [1]. Long-term method evaluation over eight months of clinical use with external controls demonstrated stable measurements with a percentage coefficient of variance between 1.3% and 6.3% [1]. In comparison, the Pollak (1996) systematic review of structural analog IS methods (using tamoxifen, L8040, and other non-deuterated alternatives) reported within-run CVs of 5.3% and between-run CVs of 4.5% for amiodarone—approximately 2–4× higher variability than the deuterated IS method [2]. Furthermore, the Kuhn et al. (2010) method using amiodarone-d4 as IS achieved interassay imprecision <8% and inaccuracy <9% across 12 calibration levels (0.01–40.0 mg/L), with a correlation coefficient r>0.999, and demonstrated method agreement with a reference HPLC-UV method via Passing-Bablok regression (HPLC = 0.98 × LC-MS/MS + 0.10 mg/L; r = 0.94, n = 162 clinical samples) [3].

Therapeutic drug monitoring Method validation Long-term reproducibility

Amiodarone-d5 (hydrochloride) – Application Scenarios Where Its Differentiation Confers Scientific or Operational Advantage


Clinical Therapeutic Drug Monitoring (TDM) LC-MS/MS Method Development Requiring Regulatory-Grade Accuracy

When developing or validating an LC-MS/MS assay for amiodarone TDM in human plasma or serum under ICH M10 or EMA bioanalytical method validation guidelines, amiodarone-d5 serves as the deuterated internal standard of choice when the analytical method's MRM transition must be free from isotopic cross-talk from the analyte's natural isotopic envelope. The +5 Da mass shift provides an additional margin of safety against the 13C2 M+2 isotopologue contribution (~3.5% relative abundance), which is particularly relevant at the low end of the calibration range (LLOQ ~7.5 μg/L) where even small isotopic contributions can degrade accuracy [1]. The 2024 long-term clinical validation study demonstrated that isotopic-labeled IS methods maintain CVs of 1.3–6.3% over eight months of routine clinical use, with negligible matrix effects [2].

Dual-Isotope Pharmacokinetic Studies Requiring Simultaneous Parent Drug and Metabolite Tracking

In preclinical or clinical pharmacokinetic studies where both the administered drug and a co-dosed tracer or metabolite formation need to be independently quantified, the site-specific deuteration of amiodarone-d5 on the N-ethyl group (vs. amiodarone-d4 on the ethoxy linker) enables orthogonal dual-labeling designs [1]. Because the d5 label resides on the metabolically labile N-ethyl position, it permits tracking of N-desethylamiodarone formation specifically from the labeled parent, while amiodarone-d4, with its label on the more metabolically stable ethoxy linker, can serve as a conventional IS for quantifying total amiodarone concentrations. This capability allows a single LC-MS/MS run to distinguish between administered drug and metabolite using two resolved MRM channels [2].

Bioequivalence Studies Requiring High Extraction Recovery and Low Inter-Sample Variability

For amiodarone bioequivalence studies, where the high inter-subject variability in oral bioavailability (22–86%) demands precise analytical methodology, deuterated internal standards such as amiodarone-d5 provide extraction recovery approaching 100% (99.6% mean yield demonstrated for amiodarone-d4 IS methods) and interassay imprecision below 8%, compared with structural analog IS methods that exhibit within-run CVs of 5.3% and between-run CVs of 4.5% [1][2]. The superior matrix effect compensation of the co-eluting deuterated IS is critical given the complexity of plasma matrices from fasted and fed states in crossover study designs, ensuring that pharmacokinetic parameters (Cmax, AUC, Tmax) are determined with minimal analytical bias .

Procurement for GLP-Compliant Bioanalytical Laboratories with Documented CoA Traceability Requirements

When procuring amiodarone-d5 for use in GLP or GCP regulated bioanalytical studies, the selection decision should be based on a detailed comparison of the certificate of analysis (CoA) isotopic distribution profiles from candidate vendors (e.g., MedChemExpress or InvivoChem) against the amiodarone-d4 products from Cayman Chemical or Cerilliant [1][2]. The key procurement criteria are: (i) the residual d0 (unlabeled) fraction in the IS preparation, which directly limits the achievable LLOQ; (ii) the isotopic enrichment at the target deuteration level (d5 or d4); and (iii) batch-to-batch consistency of the isotopic profile, which is essential for long-term method reproducibility. Laboratories may additionally evaluate product stability data (d5: 3 years at -20°C powder; d4: ≥4 years at -20°C) to optimize inventory management .

Quote Request

Request a Quote for Amiodarone-d5 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.